REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:9].[CH3:10]OC(OC)OC.FC(F)(F)C(O)=O>C(Cl)Cl>[CH3:9][C:3]1[C:2]2[N:1]=[CH:10][NH:8][C:7]=2[CH:6]=[CH:5][CH:4]=1
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Name
|
|
Quantity
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1 g
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Type
|
reactant
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Smiles
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NC1=C(C=CC=C1N)C
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Name
|
|
Quantity
|
4.5 mL
|
Type
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reactant
|
Smiles
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COC(OC)OC
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Name
|
|
Quantity
|
0.32 mL
|
Type
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reactant
|
Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
82 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the mixture stirred at room temperature for 24 h after which the reaction mixture
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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WASH
|
Details
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washed consecutively with saturated aqueous NaHCO3 (40 mL) and H2O (40 mL)
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Type
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DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated to a rusty brown solid (1.07 g, 97%)
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |